molecular formula C8H11ClN2O3 B6221412 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride CAS No. 2758001-51-1

6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride

Cat. No. B6221412
CAS RN: 2758001-51-1
M. Wt: 218.6
InChI Key:
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Description

6-(2-Aminoethoxy)pyridine-2-carboxylic acid hydrochloride (6-AEPH) is a novel, small molecule drug candidate with potential applications in the treatment of various diseases. 6-AEPH is a derivative of pyridine-2-carboxylic acid, a naturally occurring compound found in plants and animals. 6-AEPH has been studied in vitro and in vivo, with promising results. Its unique chemical structure and pharmacological properties make it an attractive drug candidate for the development of new therapies.

Scientific Research Applications

6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has been studied extensively in both in vitro and in vivo models. In vitro studies have shown that 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has anti-inflammatory, anti-oxidant, and anti-cancer properties. It has been found to inhibit the growth of various cancer cell lines and to reduce inflammation in animal models. In vivo studies have demonstrated that 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has the potential to reduce inflammation in the lungs and to protect against oxidative damage.

Mechanism of Action

The mechanism of action of 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride is still not fully understood. However, it is believed to act through a variety of pathways, including the inhibition of pro-inflammatory cytokine production, the suppression of NF-κB activation, and the inhibition of reactive oxygen species production. In addition, 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has been found to induce apoptosis in cancer cells.
Biochemical and Physiological Effects
6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has been found to have a variety of biochemical and physiological effects. In vitro studies have shown that 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride can inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-1β, and reduce the expression of NF-κB. In addition, 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride has been found to inhibit the production of reactive oxygen species and to induce apoptosis in cancer cells. In vivo studies have demonstrated that 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride can reduce inflammation in the lungs and protect against oxidative damage.

Advantages and Limitations for Lab Experiments

The main advantage of using 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride in lab experiments is its low toxicity and good solubility in a variety of solvents. In addition, 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride is relatively stable and can be stored at room temperature for extended periods of time. However, 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride is not water soluble and therefore cannot be used in aqueous solutions.

Future Directions

The potential applications of 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride are vast and there are many possible future directions for research. These include further studies into its anti-inflammatory, anti-oxidant, and anti-cancer properties, as well as its potential use in the treatment of a variety of diseases. In addition, further research into the mechanism of action of 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride and its effects on cellular pathways is needed in order to fully understand its therapeutic potential. Finally, studies into the safety and efficacy of 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride in clinical trials are needed in order to determine its potential as a novel therapeutic agent.

Synthesis Methods

6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride is synthesized by the reaction of pyridine-2-carboxylic acid with 2-aminoethoxyethanol in the presence of hydrochloric acid. The reaction is carried out at room temperature for 1-2 hours and yields a white solid. The product is then extracted with ethyl acetate and the solvent is evaporated to give the desired product.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(2-aminoethoxy)pyridine-2-carboxylic acid hydrochloride involves the reaction of 2-pyridinecarboxylic acid with 2-aminoethanol, followed by hydrochloric acid treatment to obtain the hydrochloride salt.", "Starting Materials": [ "2-pyridinecarboxylic acid", "2-aminoethanol", "Hydrochloric acid" ], "Reaction": [ "Step 1: 2-pyridinecarboxylic acid is dissolved in a suitable solvent, such as ethanol or water.", "Step 2: 2-aminoethanol is added to the solution and the mixture is heated under reflux for several hours.", "Step 3: The resulting product, 6-(2-aminoethoxy)pyridine-2-carboxylic acid, is isolated by filtration or extraction.", "Step 4: The product is treated with hydrochloric acid to obtain the hydrochloride salt, which can be isolated by filtration or precipitation." ] }

CAS RN

2758001-51-1

Molecular Formula

C8H11ClN2O3

Molecular Weight

218.6

Purity

95

Origin of Product

United States

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